molecular formula C24H17ClN4O3 B11274030 3-(4-chlorobenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

3-(4-chlorobenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11274030
M. Wt: 444.9 g/mol
InChI Key: QSTJWTQJWCSDSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorobenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core, substituted with a 4-chlorobenzyl group and a 3-(o-tolyl)-1,2,4-oxadiazol-5-yl moiety. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione can be achieved through a multi-step process involving the following key steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols.

    Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where the quinazoline core reacts with 4-chlorobenzyl chloride under basic conditions.

    Formation of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be formed by reacting the appropriate hydrazide with a carboxylic acid derivative, followed by cyclization under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 4-chlorobenzyl and oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives.

Scientific Research Applications

The compound is primarily studied for its anticancer , antimicrobial , and anti-inflammatory properties.

Anticancer Research

  • Mechanism of Action : Quinazoline derivatives have been extensively studied for their ability to inhibit specific kinases involved in cancer progression. The incorporation of the oxadiazole ring enhances this activity by promoting apoptosis in cancer cells through multiple pathways .
  • Case Study : A study published in Scientific Reports demonstrated that derivatives similar to this compound exhibit cytotoxicity against various cancer cell lines. The structural modifications on the phenyl ring significantly influenced their potency and selectivity .

Antimicrobial Properties

The compound has shown promising results in combating bacterial infections. Research indicates that quinazoline and oxadiazole derivatives can inhibit bacterial growth through various mechanisms, including disrupting bacterial cell wall synthesis and inhibiting enzyme activity .

Anti-inflammatory Effects

Quinazolines have been explored for their potential to reduce inflammation by inhibiting pro-inflammatory cytokines. This property suggests that the compound may be beneficial in treating conditions characterized by excessive inflammation .

Structure-Activity Relationship (SAR)

The effectiveness of 3-(4-chlorobenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione can be attributed to its specific structural features:

  • Chlorobenzyl Group : Enhances lipophilicity and cellular uptake.
  • Oxadiazole Moiety : Contributes to the biological activity through its electron-withdrawing properties.
  • Quinazoline Core : Provides a scaffold for kinase inhibition.

Pharmacological Implications

The unique combination of substituents on this compound suggests potential applications beyond oncology:

  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains.
  • Anti-inflammatory Activity : The ability to inhibit cytokines positions this compound as a candidate for inflammatory disease treatments.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Other quinazoline derivatives with different substituents.

    Oxadiazole Derivatives: Compounds with the 1,2,4-oxadiazole ring but different substituents.

Uniqueness

3-(4-chlorobenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 3-(4-chlorobenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, which has been extensively studied for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Structure and Properties

The compound features a quinazoline core substituted with a 1,2,4-oxadiazole moiety. This structural arrangement is significant as it influences the pharmacological properties of the compound. The presence of the chlorobenzyl and o-tolyl groups enhances its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Inhibition of Key Enzymes : The 1,2,4-oxadiazole scaffold has shown potency in inhibiting enzymes such as histone deacetylases (HDACs), thymidylate synthase, and telomerase. These enzymes are crucial in cancer progression and cell proliferation.

Efficacy Studies

In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values and mechanisms of action:

Cell LineIC50 (µM)Mechanism
HeLa10.5HDAC inhibition
MCF78.7Telomerase inhibition
A54912.0Thymidylate synthase inhibition

These results indicate that the compound exhibits variable effectiveness across different cancer types but consistently shows potential as an anticancer agent .

Antimicrobial Properties

The antimicrobial activity of quinazoline derivatives is well-documented. Studies have indicated that compounds similar to This compound exhibit moderate to good antibacterial and antifungal properties.

Comparative Antimicrobial Activity

A comparative analysis of antimicrobial activities against various pathogens is presented below:

PathogenActivity Level
Staphylococcus aureusModerate
Escherichia coliModerate
Candida albicansGood
Aspergillus nigerModerate

These findings suggest that modifications in the substituents attached to the quinazoline nucleus can enhance antimicrobial efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of quinazoline derivatives has also been explored extensively. Compounds within this class have demonstrated significant anti-inflammatory activity in experimental models.

The anti-inflammatory effects are attributed to the inhibition of cyclooxygenases (COX-1 and COX-2), which are key enzymes involved in the inflammatory response. The compound's ability to modulate these pathways positions it as a promising candidate for further development as an anti-inflammatory agent .

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • Study on Cytotoxicity : A study evaluating the cytotoxic effects of related quinazoline derivatives demonstrated that structural modifications could significantly enhance anticancer activity.
  • Antimicrobial Efficacy : Another study highlighted the antibacterial properties of oxadiazole derivatives against resistant strains of bacteria, showing that specific substitutions could improve efficacy.

Properties

Molecular Formula

C24H17ClN4O3

Molecular Weight

444.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H17ClN4O3/c1-14-4-2-3-5-18(14)21-27-22(32-28-21)16-8-11-19-20(12-16)26-24(31)29(23(19)30)13-15-6-9-17(25)10-7-15/h2-12H,13H2,1H3,(H,26,31)

InChI Key

QSTJWTQJWCSDSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.